N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core, with an additional 2,2-dimethylpropanoyl (pivaloyl) group at the 2-amino position. This structural configuration combines lipophilic (dimethoxy and pivaloyl groups) and hydrogen-bonding (amide) functionalities, which may influence its solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)21(26)24-17-9-7-6-8-16(17)20(25)23-13-12-15-10-11-18(27-4)19(14-15)28-5/h6-11,14H,12-13H2,1-5H3,(H,23,25)(H,24,26) |
InChI Key |
JXKWXPCCVJCSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Phenethyl Group: The phenethyl group with methoxy substituents can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylpropanoyl Group: The final step involves the acylation of the amine group with 2,2-dimethylpropanoic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The pivaloyl group in the target compound increases lipophilicity compared to Rip-B (lacking the acyl group) and THHEB (polar trihydroxy groups). This may enhance membrane permeability but reduce aqueous solubility.
- The pivaloyl group in the target compound may lower the melting point relative to THHEB.
- Stability : The electron-withdrawing pivaloyl group could improve metabolic stability compared to compounds with hydrolytically labile substituents (e.g., thioethers in derivatives) .
Research Implications and Gaps
- Synthetic Feasibility: The target compound’s synthesis may follow routes similar to Rip-B (), substituting benzoyl chloride with 2-[(2,2-dimethylpropanoyl)amino]benzoyl chloride.
- Bioactivity Screening : Prioritize assays for antioxidant, anticancer, and cardiovascular activities based on structural analogs.
- Comparative Pharmacokinetics : Evaluate the pivaloyl group’s impact on bioavailability versus THHEB’s hydroxyl-rich structure.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 265.348 g/mol. The compound features a benzamide backbone substituted with a dimethoxyphenyl ethyl group and a dimethylpropanoyl amino group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.348 g/mol |
| LogP | 3.2489 |
| PSA | 51.0500 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate acylating agents to yield the desired benzamide derivative. The synthetic pathway may include various steps such as protection/deprotection of functional groups and purification processes.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of benzamide derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Case Study : A study evaluated the cytotoxic effects of synthesized benzamide derivatives against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited higher potency than cisplatin, a standard chemotherapy drug, particularly against the MDA-MB-231 cell line .
The proposed mechanism for the anticancer activity involves the induction of apoptosis through various pathways:
- Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed using Hoechst staining techniques.
Other Biological Activities
Beyond anticancer properties, benzamide derivatives have been investigated for their roles as histone deacetylase inhibitors (HDACIs), which are crucial in epigenetic regulation and cancer therapy.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
